molecular formula C22H15N3O4 B1311171 4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid CAS No. 301836-35-1

4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid

Cat. No. B1311171
M. Wt: 385.4 g/mol
InChI Key: LKZOWZZOQPWIFO-UHFFFAOYSA-N
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Description

4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid, also known as 4-(4-benzodioxolyl)-5-(pyridin-2-yl)-1H-imidazole-2-carboxylic acid, is a novel organic compound with a wide range of applications in the scientific and medical fields. It is a highly reactive compound with an aromatic ring structure, and is widely used as a reagent in synthetic chemistry and as a biological probe in research laboratories. 4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid has been studied for its potential use in medical treatments and drug development.

Scientific Research Applications

Synthesis of Carbon-11-Labeled CK1 Inhibitors for PET Radiotracers Researchers synthesized and evaluated carbon-11-labeled casein kinase 1 (CK1) inhibitors for potential use in PET radiotracers to image Alzheimer's disease. These inhibitors showed high radiochemical purity and molar activity, indicating their potential in diagnostic imaging for neurodegenerative diseases (Gao, Wang, & Zheng, 2018).

Development of Efficient Gas Chromatographic Methods The study focused on synthesizing dimethyl derivatives of imidazolinone herbicides, leading to the development of efficient and multiresidue gas chromatographic methods for trace level analysis of these herbicides in various matrices (Anisuzzaman et al., 2000).

Synthesis of Novel Benzo[4,5]Imidazo[1,2-a]Pyridine Derivatives A series of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives were synthesized, demonstrating efficient processes and good yields. This highlights the compound's versatility in chemical synthesis (Goli-Garmroodi et al., 2015).

Synthesis and Biological Activities of Benzo[d]imidazole Derivatives A new series of compounds were synthesized and evaluated for their antioxidant and antimicrobial activities. The results indicated that some compounds showed high activity against various bacterial and fungal strains, revealing the compound's potential in developing new antimicrobial agents (Bassyouni et al., 2012).

Auxiliary Aromatic-Acid Effect on ZnII Coordination Polymers Five novel ZnII coordination polymers were synthesized, showing diverse structures and photoluminescent properties. This research underlines the compound's utility in creating materials with potential applications in optics and materials science (Xu et al., 2010).

Anticancer Evaluation of Pyridine-3-Carbonitrile Derivatives Synthesized derivatives underwent cytotoxicity testing against human breast cancer cell lines. Molecular docking experiments confirmed the potential of these compounds against breast cancer cells, indicating the compound's relevance in medicinal chemistry (Mansour et al., 2021).

Aggregation Enhanced Emission and Multi-Stimuli-Responsive Properties Compounds demonstrated luminescent properties in solutions and the solid state, forming nano-aggregates with enhanced emission. Their behavior depends on the solvent's polarity, showcasing the compound's application in developing new materials with unique optical properties (Srivastava et al., 2017).

properties

IUPAC Name

4-[4-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4/c26-22(27)14-6-4-13(5-7-14)21-24-19(20(25-21)16-3-1-2-10-23-16)15-8-9-17-18(11-15)29-12-28-17/h1-11H,12H2,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZOWZZOQPWIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C(=O)O)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432700
Record name 4-[4-(2H-1,3-Benzodioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid

CAS RN

301836-35-1
Record name 4-[4-(2H-1,3-Benzodioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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